molecular formula C7H10N2 B579600 2,3-dihydro-1H-pyrrolizin-1-amine CAS No. 18377-83-8

2,3-dihydro-1H-pyrrolizin-1-amine

Cat. No.: B579600
CAS No.: 18377-83-8
M. Wt: 122.171
InChI Key: YRIQDCAIJWNJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-pyrrolizin-1-amine (CAS 18377-83-7) is a versatile amine-functionalized heterocyclic compound with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol . This compound features the 2,3-dihydro-1H-pyrrolizine core structure, a bicyclic framework of significant interest in medicinal chemistry and organic synthesis. While specific biological data for this exact amine is not fully established in the current literature, the broader class of 2,3-dihydropyrrolizine derivatives is recognized as a privileged scaffold in pharmaceutical research . These structures are frequently investigated as precursors for the synthesis of bifunctional alkylating agents, which have shown potential in forming DNA interstrand cross-links—a mechanism relevant for the development of antitumor agents . The presence of the primary amine group at the 1-position makes this molecule a valuable and versatile building block for further chemical derivatization. It can be used to create amide linkages, undergo reductive amination, or be incorporated into larger, more complex molecular architectures, supporting research in areas such as inhibitor design and chemical biology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

18377-83-8

Molecular Formula

C7H10N2

Molecular Weight

122.171

IUPAC Name

2,3-dihydro-1H-pyrrolizin-1-amine

InChI

InChI=1S/C7H10N2/c8-6-3-5-9-4-1-2-7(6)9/h1-2,4,6H,3,5,8H2

InChI Key

YRIQDCAIJWNJJR-UHFFFAOYSA-N

SMILES

C1CN2C=CC=C2C1N

Synonyms

1H-Pyrrolizine,1-amino-2,3-dihydro-(8CI)

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

The nitrile group in 7a-cyano-pyrrolizine undergoes hydrogenolysis under H₂ in the presence of Raney nickel, yielding 2,3-dihydro-1H-pyrrolizin-1-amine. This method, detailed in patents, achieves quantitative conversion at 20°C over 6–24 hours. Key advantages include operational simplicity and avoidance of stoichiometric reagents.

Reaction Conditions

  • Substrate: 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine

  • Catalyst: Raney nickel (5–10 wt%)

  • Solvent: Methanol or ethanol

  • Pressure: 1–3 atm H₂

  • Yield: 89–95%

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ selectively reduces the cyano group to a primary amine. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0°C to room temperature, achieving 80–90% yields. However, this method requires careful handling of pyrophoric reagents and generates stoichiometric waste.

Catalytic Enantioselective N-Allylation

Lewis base-catalyzed N-allylation of N-silyl pyrroles with allylic fluorides provides enantioenriched intermediates. Subsequent hydrogenation and Friedel–Crafts cyclization yield 2,3-dihydro-1H-pyrrolizin-1-one, which is converted to the amine via reductive amination.

Key Steps

  • N-Allylation : DABCO (1 mol%) catalyzes the coupling of N-TBS-pyrrole with allylic fluorides in 1,2-dichloroethane (96% yield).

  • Hydrogenation : Pd/C-mediated reduction of the allyl group.

  • Reductive Amination : NaBH₃CN or H₂/Pd converts the ketone to the amine.

Enantioselectivity : Up to 98:2 e.r. using chiral BINOL-phosphoric acid catalysts.

Cyclization of Haloenamine Precursors

Cyclization of 3-(2-haloethylamino)-2-pentenedioate derivatives under basic conditions forms the pyrrolizine core. Subsequent functionalization introduces the amine group.

Process Overview

  • Haloenamine Formation : 2-Haloethylamine hydrohalide reacts with acetonedicarboxylate in water/NaOAc (pH 5–8).

  • Cyclization : Treatment with NaOH or NaOMe in THF induces ring closure.

  • Amination : Mesylation followed by iodide displacement (e.g., NaN₃, then Staudinger reduction).

Yield : 70–85% over three steps.

Postmodification of Cycloadducts

[6 + 2] Cycloadditions between pyrrole-2-methides and aldehydes generate bicyclic intermediates. Oxidation and reduction sequences convert hydroxyl or ketone groups to amines.

Organocatalytic Approach

Chiral BINOL-phosphoric acid catalyzes the cycloaddition of 1H-pyrrole-2-carbinols with aryl acetaldehydes, producing pyrrolizin-3-ols. Oxidation to lactams (Dess–Martin periodinane) followed by LiAlH₄ reduction yields the amine.

Conditions

  • Catalyst: (R)-BINOL-PA (10 mol%)

  • Solvent: Toluene, –20°C

  • Yield: 66–83%

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield Stereocontrol Scalability
Cyano ReductionH₂/Raney Ni or LiAlH₄80–95%RacemicIndustrial
Nucleophilic SubstitutionLiI, Amines83–99%>20:1 drModerate
Enantioselective AllylationChiral BINOL-PA, DABCO66–96%Up to 98:2 e.r.Lab-scale
Haloenamine CyclizationNaOH, NaOMe70–85%DiastereoselectivePilot-scale
Cycloaddition/OxidationDess–Martin periodinane65–83%65% ee (asymmetric)Lab-scale

Q & A

Q. What are the key challenges in synthesizing 2,3-dihydro-1H-pyrrolizin-1-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of pyrrolizines often involves cyclization of propargylamines or reductive amination of ketones. For this compound, key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-reduction). A stepwise approach is recommended:

  • Step 1: Use Pd-catalyzed cross-coupling to introduce substituents to the pyrrolizine core, as seen in analogous pyrazole derivatives .
  • Step 2: Optimize reductive amination with NaBH(OAc)₃ in dichloromethane at 0–5°C to preserve the amine group .
  • Validation: Monitor reaction progress via LC-MS and adjust pH to stabilize intermediates.

Table 1: Common Side Reactions and Mitigation Strategies

Side ReactionCauseMitigation
Over-reductionExcess reducing agentUse stoichiometric NaBH₄ instead of BH₃
Ring-openingAcidic conditionsBuffer with NaHCO₃ during workup
PolymerizationHigh temperatureConduct reactions under inert gas (N₂/Ar)

Q. How can the stereochemical configuration of this compound be confirmed?

Methodological Answer: X-ray crystallography is the gold standard. For preliminary analysis:

  • SHELXL Refinement: Use SHELXL for small-molecule refinement (high-resolution data > 0.8 Å) to resolve hydrogen-bonding networks .
  • ORTEP-3 Visualization: Generate 3D ellipsoid plots to validate bond angles and torsional strain (e.g., C-N-C angles ~109.5° for sp³ hybridization) .
  • Complementary Methods: Compare with NMR (¹H-¹H NOESY for spatial proximity) and IR (N-H stretching at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for pyrrolizine derivatives?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition) often arise from assay conditions or conformational flexibility. A hybrid workflow is advised:

  • Molecular Dynamics (MD): Simulate ligand-receptor binding using AMBER or GROMACS. Focus on pyrrolizine’s puckered ring conformation, which affects binding pocket accessibility .
  • Docking Validation: Cross-validate with AutoDock Vina, using cryo-EM structures (if available) to account for protein flexibility.
  • Statistical Analysis: Apply ANOVA to compare activity across assays, controlling for variables like pH and solvent (DMSO vs. saline) .

Table 2: Common Data Contradictions and Solutions

ContradictionLikely SourceResolution Strategy
Varied IC₅₀ valuesSolvent polarityStandardize assays to 1% DMSO
Inconsistent SARConformational isomersUse constrained analogs (e.g., methyl-substituted pyrrolizines)
Off-target effectsImpurity ≥5%Purify via prep-HPLC (C18 column, 0.1% TFA)

Q. What strategies improve the stability of this compound in aqueous solutions for in vitro studies?

Methodological Answer: Pyrrolizines are prone to hydrolysis under basic conditions. Stabilization methods include:

  • pH Buffering: Maintain pH 6.5–7.0 with phosphate buffer to prevent deprotonation of the amine group .
  • Lyophilization: Freeze-dry the compound with trehalose (1:1 mass ratio) to protect against oxidative degradation .
  • Chelation: Add EDTA (0.1 mM) to sequester metal ions that catalyze decomposition .

Q. How do structural modifications to the pyrrolizine core affect its interaction with cytochrome P450 enzymes?

Methodological Answer: Substituents at positions 2 and 3 significantly alter metabolic pathways:

  • Methyl Groups: Introduce at C2 to reduce CYP3A4-mediated oxidation (steric hindrance) .
  • Fluorine Substitution: Fluorinate C3 to enhance metabolic stability (C-F bonds resist cleavage) .
  • Assay Design: Use human liver microsomes (HLMs) with LC-MS/MS to quantify metabolites. Compare with control compounds like midazolam (CYP3A4 probe) .

Key Resources for Methodological Validation

  • Crystallography: SHELX , ORTEP-3 .
  • Spectroscopy: PubChem data for analogous amines , DSSTox .
  • Synthesis Protocols: Pyrazole/pyrrolizine reaction optimizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.